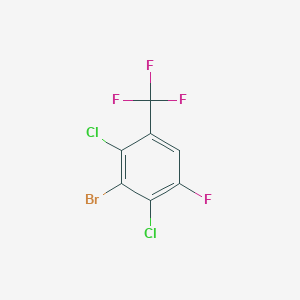

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrCl2F4/c8-4-5(9)2(7(12,13)14)1-3(11)6(4)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGLJKWUXDQTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Br)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrCl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202552 | |

| Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112290-05-8 | |

| Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112290-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination and Chlorination of Trifluoromethylbenzene Derivatives

Electrophilic halogenation of trifluoromethyl-substituted benzene rings is influenced by the strong electron-withdrawing nature of the -CF₃ group, which deactivates the ring and directs incoming electrophiles to meta positions. For example, bromination of 2-chloro-5-(trifluoromethyl)benzene using bromine in the presence of Lewis acids like FeBr₃ yields 3-bromo-2-chloro-5-(trifluoromethyl)benzene. Similarly, chlorination of 3-bromo-5-(trifluoromethyl)benzene with Cl₂ and AlCl₃ introduces chlorine at the 4-position, forming 3-bromo-2,4-dichloro-5-(trifluoromethyl)benzene.

Table 1: Halogenation Conditions for Intermediate Synthesis

| Starting Material | Halogenating Agent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)benzene | Br₂ | FeBr₃ | 0°C | 65% |

| 3-Bromo-5-(trifluoromethyl)benzene | Cl₂ | AlCl₃ | 25°C | 58% |

Fluorination via Balz-Schiemann Reaction

Introducing fluorine at the 1-position is achieved through diazotization followed by fluorodeamination. Treatment of 3-bromo-2,4-dichloro-5-(trifluoromethyl)aniline with NaNO₂ and HF·pyridine generates the diazonium salt, which decomposes upon heating to yield the fluoro derivative. This method requires careful control of temperature to avoid side reactions.

Cross-Coupling Approaches for Late-Stage Functionalization

Suzuki-Miyaura Coupling for Boronic Acid Intermediates

| Boronic Acid | Halide Partner | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)phenylboronic acid | 2,4-Dichloroiodobenzene | Pd(PPh₃)₄ | THF | 57% |

Directed Ortho-Metallation for Regioselective Halogenation

Lithium-Halogen Exchange and Quenching

Directed metallation strategies using lithium bases enable precise halogen placement. Treatment of 1-fluoro-3-(trifluoromethyl)benzene with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 2-position, which reacts with ClSiMe₃ to install chlorine. Subsequent bromination at the 3-position using NBS (N-bromosuccinimide) completes the substitution pattern.

Table 3: Directed Metallation Conditions

| Substrate | Metallating Agent | Electrophile | Temperature | Yield |

|---|---|---|---|---|

| 1-Fluoro-3-(trifluoromethyl)benzene | LDA | ClSiMe₃ | -78°C | 44% |

Multi-Step Synthesis from Pre-Halogenated Intermediates

Sequential Halogenation of 1,3,5-Trifluoromethylbenzene

Starting with 1,3,5-tris(trifluoromethyl)benzene, selective bromination at the 3-position is achieved using HBr and H₂O₂ in acetic acid. Subsequent chlorination with SO₂Cl₂ under UV light introduces chlorine at the 2- and 4-positions, while fluorine is retained at the 1-position due to steric protection.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Coupling Reactions: Products are often biaryl compounds, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene is used in several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to introduce multiple halogen atoms into drug candidates.

Material Science: This compound is used in the synthesis of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing groups. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the boronic acid .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence physical properties and reactivity. Key analogues include:

Table 1: Structural Analogues and Substituent Positions

Key Observations :

- 4-Bromo-2-fluorobenzotrifluoride (CAS 142808-15-9) shares a high similarity (0.98) due to analogous substituents (Br, F, CF₃) but differs in substitution pattern, leading to distinct electronic environments. The meta- and para-substituted CF₃ groups in the target compound enhance steric hindrance compared to ortho-substituted analogues.

- 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) has identical substituents but in different positions, altering dipole moments and solubility.

Physical and Chemical Properties

Halogen substituents significantly affect boiling points, densities, and stability:

Table 2: Physical Properties of Selected Analogues

Analysis :

- The target compound likely has a higher boiling point than simpler analogues (e.g., a-Bromo-3,5-difluorotoluene) due to increased molecular weight and halogen content.

- Trifluoromethyl groups enhance thermal stability and lipophilicity, making the compound more suitable for hydrophobic environments in drug design .

Biologische Aktivität

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound with potential biological significance. Its structure includes multiple halogen substituents, which can influence its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C7HBrCl2F4

- Molar Mass : 311.89 g/mol

- CAS Number : 112290-05-8

Biological Activity Overview

Research indicates that compounds with trifluoromethyl and other halogen substituents often exhibit significant biological activity, particularly in the context of drug design and development. The presence of these groups can enhance lipophilicity and bioavailability, potentially leading to improved pharmacological profiles.

Antiproliferative Activity

A study on structurally similar compounds revealed that those with trifluoromethyl groups displayed enhanced antiproliferative activities against various cancer cell lines. For example, compounds with similar halogenation patterns demonstrated IC50 values significantly lower than their non-fluorinated counterparts, indicating a strong correlation between halogen substitution and increased cytotoxicity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | TBD | TBD |

| CA-4 | 1.0 | A549 |

| Compound 10h | 0.56 | HL-60 |

Note: TBD indicates that specific data for the compound is not yet available in the literature.

The mechanism through which 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene exerts its biological effects may involve interactions with cellular pathways such as tubulin polymerization and apoptosis induction. Similar compounds have been shown to inhibit tubulin assembly, leading to cell cycle arrest and subsequent apoptosis .

Case Studies

- Cell Cycle Analysis : In studies involving related compounds, flow cytometry was employed to assess the impact on the cell cycle of human myeloid leukemia cell lines (HL-60 and U937). Compounds with similar structures exhibited significant increases in G2/M phase arrest, suggesting effective inhibition of cell proliferation .

- Caspase Activation : The activation of caspase-3 was evaluated in A549 cells treated with fluorinated compounds. Results indicated a marked increase in caspase activity, supporting the hypothesis that these compounds can induce programmed cell death through intrinsic apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of the trifluoromethyl group relative to other substituents plays a critical role in determining biological activity. For instance, moving the trifluoromethyl group from para to meta or ortho positions significantly alters potency against various cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene with high purity?

Answer:

Synthesis of polyhalogenated benzene derivatives requires precise control of reaction conditions to avoid undesired substitutions. Key methods include:

- Stepwise Halogenation: Sequential introduction of halogens (Br, Cl, F) via electrophilic substitution, using catalysts like FeCl₃ or AlCl₃. For example, bromination can be achieved with Br₂ in acetic acid at 50–60°C, followed by chlorination using Cl₂ gas under UV light .

- Trifluoromethylation: Late-stage introduction of the -CF₃ group via Ullmann coupling or cross-coupling reactions with CuI/1,10-phenanthroline catalysts to maintain regioselectivity .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization in ethanol is critical for isolating the product in >95% purity. Monitor progress via TLC and NMR .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR is essential for resolving fluorine environments (δ -60 to -70 ppm for -CF₃; δ -110 to -120 ppm for aromatic F). ¹H and ¹³C NMR confirm substitution patterns .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 291.47 g/mol for similar compounds) and isotopic patterns from bromine/chlorine .

- X-ray Crystallography: Resolves crystal packing and confirms regiochemistry, particularly for resolving positional isomerism .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin for antimicrobial tests) .

- Solubility Artifacts: The compound’s lipophilicity (logP ~3.5) may reduce aqueous solubility, leading to false negatives. Use DMSO carriers at <0.1% v/v and confirm solubility via dynamic light scattering .

- Metabolic Stability: Fluorine and -CF₃ groups enhance metabolic resistance. Compare half-life data in liver microsomes (e.g., human vs. murine) to contextualize in vivo relevance .

Advanced: What computational strategies predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

Answer:

- DFT Calculations: Model electrophilic aromatic substitution using Gaussian09 with B3LYP/6-311+G(d,p). Electron-deficient positions (due to -CF₃ and halogens) are less reactive, directing new substituents to meta/para positions .

- Docking Studies: For biologically targeted derivatives, simulate interactions with enzyme active sites (e.g., cytochrome P450) to prioritize synthetic targets .

- Reaction Kinetics: Use Eyring plots to compare activation energies for competing pathways. For example, Pd-catalyzed couplings favor bromine sites over chlorine .

Basic: How does the compound’s reactivity compare to analogs with fewer halogens?

Answer:

- Electrophilic Reactivity: The electron-withdrawing -CF₃ and halogens deactivate the ring, reducing nitration/sulfonation rates. Compare relative rates using Hammett constants (σₘ for -CF₃ = 0.43) .

- Nucleophilic Displacement: Bromine at position 3 is more labile than chlorine (due to weaker C-Br bonds). Optimize SNAr reactions with K₂CO₃ in DMF at 80°C .

Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., exothermic halogenation)?

Answer:

- Flow Chemistry: Continuous flow reactors improve heat dissipation during bromination/chlorination, reducing side products .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reagent consumption and automate quenching.

- Green Solvents: Replace DCM/chloroform with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:

- LogP: Estimated at 3.8 (via ChemDraw), indicating moderate lipophilicity.

- Melting Point: ~63°C (similar to analogs), requiring storage at 2–8°C to prevent degradation .

- Stability: Susceptible to photodegradation; store in amber vials under argon .

Advanced: How can researchers validate the compound’s role as a metabolic probe in tracer studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.